

Technical Support Center: Piperacillin-Tazobactam Susceptibility Testing for Enterobacterales

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Compound of Interest

Compound Name: *Piperacillin-tazobactam*

Cat. No.: *B1260346*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during **piperacillin-tazobactam** susceptibility testing of Enterobacterales.

Frequently Asked Questions (FAQs)

Q1: Why are there different clinical breakpoints for **piperacillin-tazobactam** for Enterobacterales from different organizations (e.g., CLSI and EUCAST)?

A1: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two major international bodies that establish clinical breakpoints for antimicrobial susceptibility testing.^{[1][2]} Differences in their recommended breakpoints for **piperacillin-tazobactam** stem from variations in their methodologies for breakpoint setting, including the pharmacokinetic/pharmacodynamic (PK/PD) models used, and the clinical data considered.^{[2][3]} In 2022, CLSI revised its **piperacillin-tazobactam** breakpoints for Enterobacterales to $\leq 8/4$ $\mu\text{g}/\text{mL}$ for susceptible, $16/4$ $\mu\text{g}/\text{mL}$ for susceptible dose-dependent (SDD), and $\geq 32/4$ $\mu\text{g}/\text{mL}$ for resistant.^{[1][3][4][5]} These changes were prompted by evidence suggesting that the historical breakpoints did not adequately predict treatment outcomes.^{[3][4][5][6]} It is crucial for laboratories to specify which set of breakpoints they are using when reporting results.

Q2: We are seeing discrepant results between our automated susceptibility testing system and our reference method (broth microdilution). What could be the cause?

A2: Discrepancies between automated systems (like Vitek, MicroScan, and Phoenix) and reference broth microdilution for **piperacillin-tazobactam** are a known issue.[\[4\]](#)[\[6\]](#) Several factors can contribute to this:

- Breakpoint Application: The U.S. Food and Drug Administration (FDA) has not yet adopted the revised 2022 CLSI breakpoints.[\[4\]](#)[\[5\]](#)[\[6\]](#) Therefore, automated systems with FDA clearance may be using older breakpoints, leading to categorical disagreement with a reference method using the updated breakpoints.
- System Performance: Studies have shown variable performance among different automated systems, with some demonstrating higher rates of very major errors (VMEs) and lower categorical agreement (CA) compared to reference methods.[\[4\]](#)[\[6\]](#)
- Inoculum Variability: Even minor variations in the inoculum preparation between the automated system and the reference method can impact MIC results.[\[5\]](#)[\[7\]](#)
- Resistance Mechanisms: The presence of certain resistance mechanisms, like OXA-1 β -lactamase, can result in MICs that are close to the breakpoint, making accurate categorization challenging for any method.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Q3: What is the "inoculum effect" and how does it affect **piperacillin-tazobactam** susceptibility testing?

A3: The inoculum effect is a laboratory phenomenon where the minimal inhibitory concentration (MIC) of an antibiotic increases when a higher concentration of bacteria is used in the test.[\[10\]](#)[\[11\]](#)[\[12\]](#) This effect is particularly pronounced for **piperacillin-tazobactam** when testing ESBL-producing Enterobacteriales.[\[10\]](#)[\[12\]](#) A standard inoculum is typically around 5×10^5 CFU/mL, but in some infections, the bacterial load can be much higher.[\[10\]](#) The concern is that an isolate appearing susceptible at a standard inoculum might be resistant at the higher bacterial densities found in a patient, potentially leading to treatment failure.[\[11\]](#)

Q4: What is heteroresistance and how can it be detected?

A4: Heteroresistance is a phenomenon where a small subpopulation of resistant bacteria exists within a larger, susceptible population.[13][14][15] Standard susceptibility testing methods, which assess the overall population, may not detect this resistant subpopulation, leading to a susceptible result.[13][14] This can be a cause of antibiotic treatment failure.[13]

Heteroresistance to **piperacillin-tazobactam** in Enterobacterales has been reported.[14][15] It can sometimes be observed as colonies growing within the inhibition zone of a disk diffusion or Etest.[14][15] Population analysis profiling (PAP) is a laboratory method used to quantify these resistant subpopulations.[14]

Q5: Does the concentration of tazobactam in the test matter?

A5: Yes, the concentration of tazobactam can influence the piperacillin MIC. In standard in vitro testing, a fixed concentration of tazobactam (usually 4 µg/mL) is used.[16][17] However, the effectiveness of this fixed concentration can be diminished in the presence of high levels of β -lactamase expression or certain types of β -lactamases.[18] Studies have shown that increasing the tazobactam concentration can reduce the piperacillin MIC for some ESBL-producing isolates, suggesting that the standard concentration may not be sufficient in all cases.[19]

Troubleshooting Guides

Issue 1: Unexpected Piperacillin-Tazobactam Resistant Results for an Isolate Susceptible to Third-Generation Cephalosporins

Possible Cause	Troubleshooting Steps
Hyperproduction of β -lactamases (e.g., TEM-1, SHV-1)	<ol style="list-style-type: none">1. Confirm the phenotype with an alternative testing method (e.g., broth microdilution if initial result was from an automated system).2. Consider molecular testing to detect genes associated with hyperproduction, such as promoter mutations or increased gene copy number.[20][21][22]
Presence of OXA-1 β -lactamase	<ol style="list-style-type: none">1. OXA-1 is a narrow-spectrum β-lactamase that is poorly inhibited by tazobactam.[23]2. Molecular detection of the blaOXA-1 gene is the most definitive method for identification.[9]
Inhibitor-Resistant TEMs (IRTs)	<ol style="list-style-type: none">1. These are variants of TEM β-lactamases that are resistant to inhibition by tazobactam.2. Sequencing of the blaTEM gene can identify mutations associated with the IRT phenotype.[22]

Issue 2: Discrepancies in Piperacillin-Tazobactam Results Between Disk Diffusion and Broth Microdilution

Possible Cause	Troubleshooting Steps
Different Disk Potencies	<p>1. Verify the potency of the piperacillin-tazobactam disks being used. CLSI recommends 100/10 µg disks, while EUCAST uses 30/6 µg disks.^[1] Using the incorrect disk for the interpretive criteria being applied will lead to errors.</p>
Inherent Method Variability	<p>1. Piperacillin-tazobactam susceptibility testing is known to have high variability, even with the reference broth microdilution method.^[1]</p> <p>2. Repeat the test, ensuring strict adherence to standardized procedures for inoculum preparation, incubation time, and reading of results.</p>
Isolates with MICs near the Breakpoint	<p>1. Isolates with MICs close to the clinical breakpoint are more likely to show categorical discrepancies between methods due to the inherent +/- one dilution variability of MIC testing.^[16]</p> <p>2. Consider reporting the MIC value along with the categorical interpretation to provide more information to the clinician.</p>

Data Summary Tables

Table 1: Comparison of CLSI and EUCAST **Piperacillin-Tazobactam** Breakpoints for Enterobacterales

Organization	Susceptible (S)	Intermediate (I) / Susceptible Dose-Dependent (SDD)	Resistant (R)
CLSI (2022)	$\leq 8/4$ µg/mL	$16/4$ µg/mL (SDD)	$\geq 32/4$ µg/mL
EUCAST (v12.0)	$\leq 8/4$ mg/L	-	$> 8/4$ mg/L

Data sourced from CLSI and EUCAST documents.[3][23]

Table 2: Performance of Commercial Automated Systems for **Piperacillin-Tazobactam** Susceptibility Testing of Enterobacteriales (Using updated CLSI Breakpoints)

Automated System	Number of Isolates Tested	Categorical Agreement (CA)	Very Major Errors (VME)	Major Errors (ME)
Phoenix	167	84.4%	4.2%	1.8%
MicroScan	55	80.0%	36.4%	4.8%
Vitek2	62	95.2%	6.3%	0.0%

Data from a 2023 study by Manuel et al. comparing automated systems to reference broth microdilution.[4][6] Note: Performance can vary between studies and laboratories.

Experimental Protocols

Broth Microdilution (BMD) for Piperacillin-Tazobactam MIC Determination

This protocol is based on CLSI M07 guidelines.

- Prepare Materials:
 - Cation-adjusted Mueller-Hinton broth (CAMHB).
 - Piperacillin and tazobactam analytical powders.
 - 96-well microtiter plates.
 - Bacterial inoculum standardized to 0.5 McFarland.
 - Quality control strains (e.g., E. coli ATCC 25922, E. coli ATCC 35218).[4][5]
- Prepare Antibiotic Stock Solutions:

- Prepare stock solutions of piperacillin and tazobactam in a suitable solvent.
- Create serial two-fold dilutions of piperacillin in CAMHB, maintaining a constant concentration of 4 µg/mL of tazobactam in each well.^{[4][5]} The final piperacillin concentrations should typically range from 0.25/4 to 128/4 µg/mL.

• Inoculum Preparation:

- From a fresh (18-24 hour) culture on non-selective agar, select several colonies and suspend them in sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

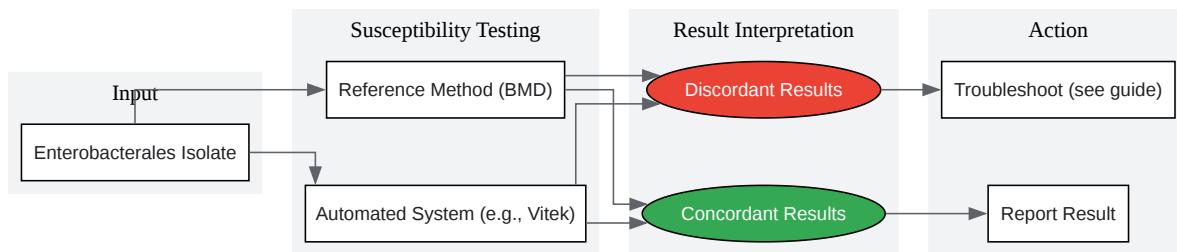
• Inoculation and Incubation:

- Dispense the diluted antibiotic solutions into the wells of the 96-well plate.
- Add the prepared bacterial inoculum to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

• Reading and Interpretation:

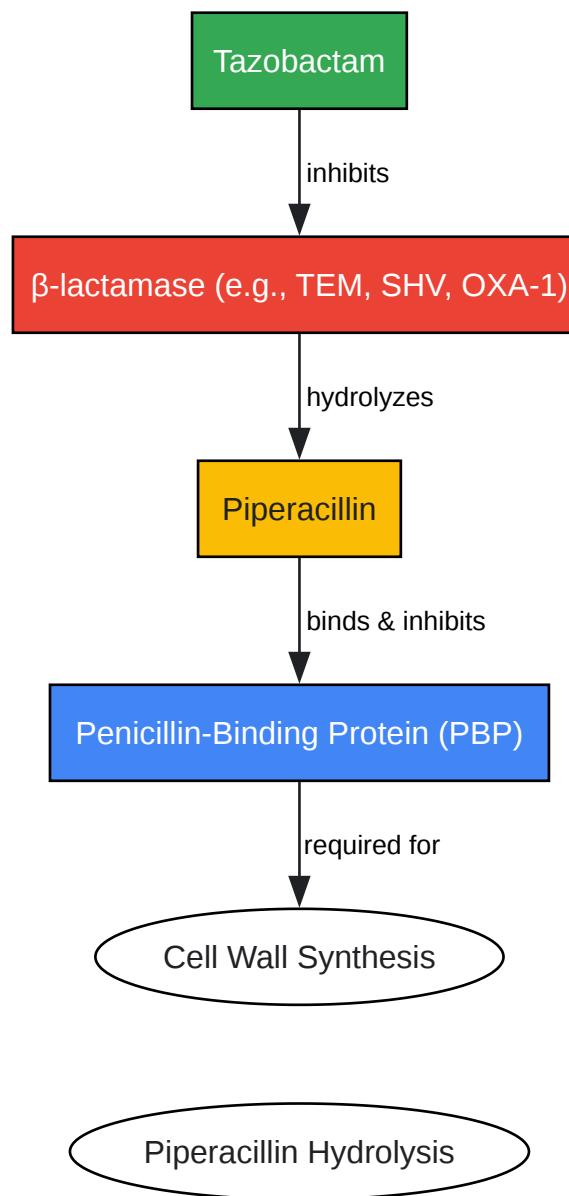
- The MIC is the lowest concentration of piperacillin (in the presence of 4 µg/mL tazobactam) that completely inhibits visible bacterial growth.
- Interpret the MIC result according to the latest CLSI or EUCAST breakpoints.

Visualizations



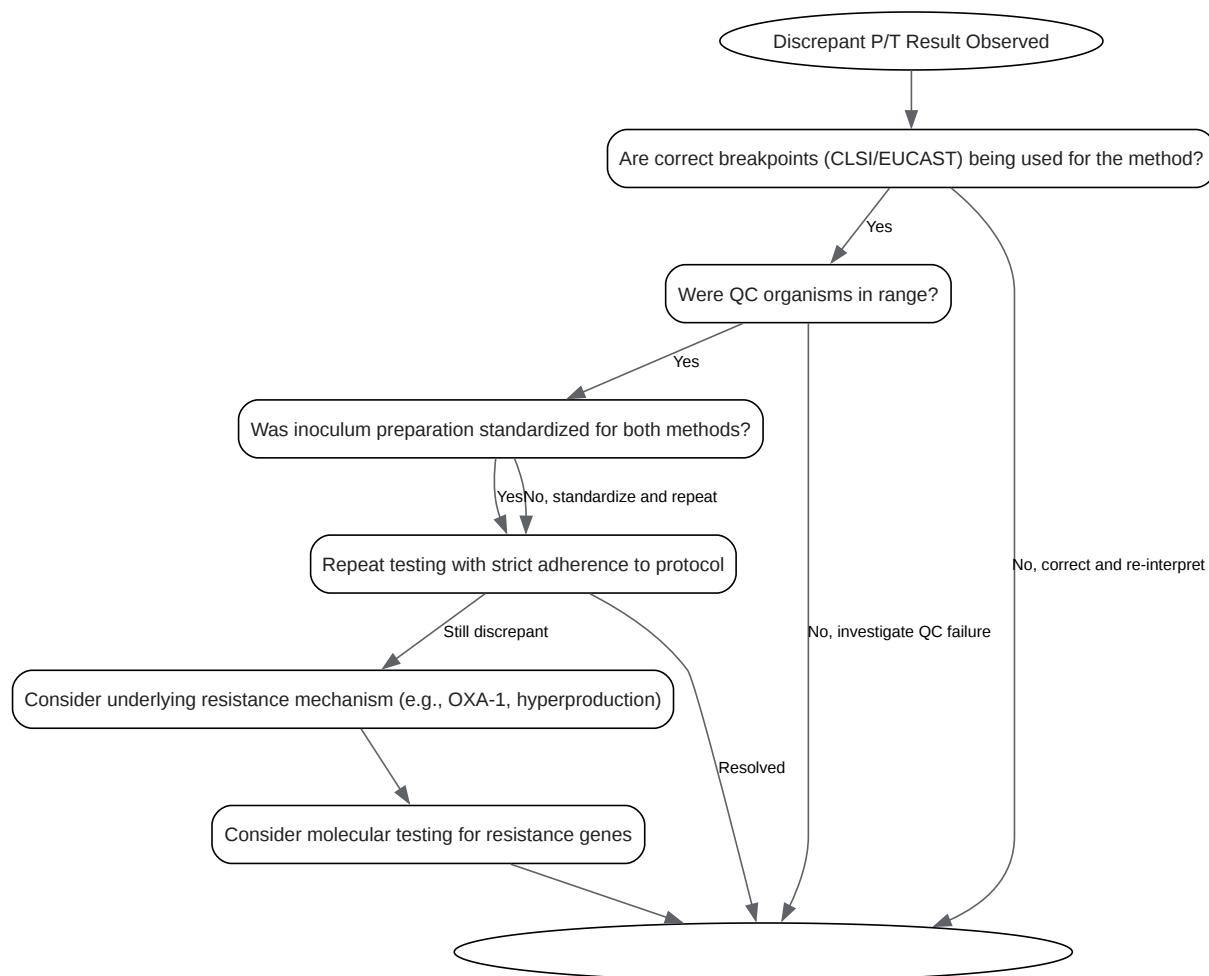
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Caption: Workflow for handling discrepant susceptibility results.



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Caption: Mechanism of action and resistance for **piperacillin-tazobactam**.

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Caption: Logical troubleshooting pathway for discrepant results.

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